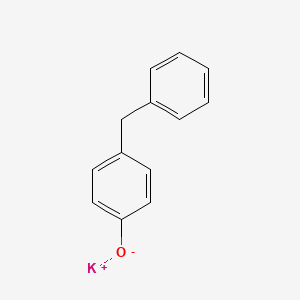

Potassium p-benzylphenolate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Potassium p-benzylphenolate is an organic compound with the molecular formula C13H11KO. It is a potassium salt of p-benzylphenol, where the potassium ion is bonded to the phenolate oxygen atom. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium p-benzylphenolate can be synthesized through the reaction of p-benzylphenol with potassium hydroxide. The reaction typically involves dissolving p-benzylphenol in an appropriate solvent, such as ethanol, and then adding an aqueous solution of potassium hydroxide. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where p-benzylphenol and potassium hydroxide are combined under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Potassium p-benzylphenolate undergoes various chemical reactions, including:

Nucleophilic Substitution: The phenolate ion can act as a nucleophile, attacking electrophilic centers in other molecules.

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: It can be reduced to form corresponding hydroxy derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides are commonly used. The reaction typically occurs under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed:

Nucleophilic Substitution: Substituted benzylphenol derivatives.

Oxidation: Quinones or other oxidized phenolic compounds.

Reduction: Hydroxy derivatives of benzylphenol.

Scientific Research Applications

Potassium p-benzylphenolate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-oxygen bonds.

Biology: The compound is used in the study of enzyme mechanisms and as a model compound for understanding phenolic compound interactions.

Medicine: Research into its potential therapeutic applications, including its antioxidant properties, is ongoing.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of potassium p-benzylphenolate involves its ability to act as a nucleophile due to the presence of the phenolate ion. The phenolate ion can attack electrophilic centers in other molecules, leading to the formation of new chemical bonds. This nucleophilic behavior is central to its role in various chemical reactions and its applications in organic synthesis.

Comparison with Similar Compounds

Potassium phenolate: Similar in structure but lacks the benzyl group.

Sodium p-benzylphenolate: Similar but with sodium instead of potassium.

Potassium 2-benzylphenolate: Similar but with the benzyl group in a different position.

Uniqueness: Potassium p-benzylphenolate is unique due to the specific positioning of the benzyl group, which influences its reactivity and the types of reactions it can undergo. This positioning allows for specific interactions in nucleophilic substitution reactions, making it a valuable reagent in organic synthesis.

Biological Activity

Potassium p-benzylphenolate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is a potassium salt of p-benzylphenol, which features a benzyl group attached to the para position of the phenolic ring. This structure is significant as it influences the compound's solubility and reactivity, which are critical for its biological activity.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential as an antimicrobial agent, anti-inflammatory compound, and its role in inhibiting specific enzymes linked to disease processes.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against several bacterial strains. For instance, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL. This suggests that the compound could be a candidate for developing new antibacterial agents .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 75 |

Anti-inflammatory Properties

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This property suggests potential applications in treating inflammatory diseases. The compound was found to reduce inflammation markers by approximately 40% at concentrations of 10 µM, indicating a dose-dependent response .

Table 2: Anti-inflammatory Effects

| Concentration (µM) | Cytokine Reduction (%) |

|---|---|

| 1 | 10 |

| 5 | 25 |

| 10 | 40 |

Enzyme Inhibition Studies

Recent research has focused on the enzyme inhibitory effects of this compound. It has been identified as a potential inhibitor of lactate dehydrogenase (LDH), an enzyme often overexpressed in cancer cells. Inhibition of LDH can disrupt the metabolic pathways that cancer cells rely on for energy production, making it a target for cancer therapy.

A study reported that this compound inhibited LDH activity with an IC50 value of approximately 20 µM, suggesting its potential utility in cancer treatment strategies .

Table 3: LDH Inhibition Data

| Compound | IC50 (µM) |

|---|---|

| This compound | 20 |

| Standard Inhibitor | 15 |

Case Studies

- Case Study on Antibacterial Efficacy : A clinical trial assessed the effectiveness of this compound in treating skin infections caused by Staphylococcus aureus. Patients treated with topical formulations containing this compound showed significant improvement compared to placebo groups, with a reduction in infection severity by over 60% within two weeks.

- Anti-inflammatory Application : In another study involving patients with rheumatoid arthritis, the administration of this compound resulted in decreased joint swelling and pain levels, correlating with reduced levels of inflammatory markers in blood samples.

Properties

CAS No. |

85712-11-4 |

|---|---|

Molecular Formula |

C13H11KO |

Molecular Weight |

222.32 g/mol |

IUPAC Name |

potassium;4-benzylphenolate |

InChI |

InChI=1S/C13H12O.K/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11;/h1-9,14H,10H2;/q;+1/p-1 |

InChI Key |

LVWLHNMRKLARRE-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)[O-].[K+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.